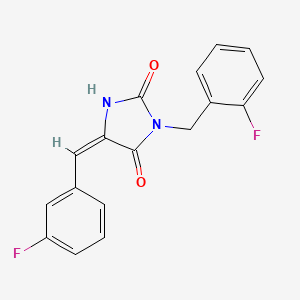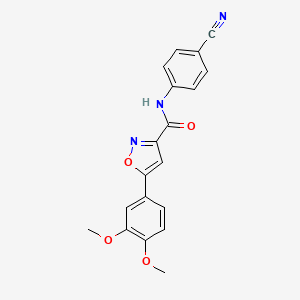![molecular formula C17H19NOS B4625444 1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4625444.png)
1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline
説明
Synthesis Analysis
Synthesis of compounds related to 1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline involves multi-step chemical reactions, typically starting from simple precursors to build up the complex structure. For example, the synthesis of related tetrahydroisoquinoline derivatives often utilizes reactions such as Pummerer reaction as a key step, where chiral centers are constructed from alaninol or 1-phenylethylamine as chiral sources, achieving stereochemically pure products (Toda et al., 2000).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various spectroscopic methods and X-ray crystallography. For instance, compounds like methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have had their structure established by X-ray structural analysis, revealing detailed insights into their crystalline forms (Rudenko et al., 2013).
Chemical Reactions and Properties
The chemical reactions and properties of tetrahydroquinoline derivatives are influenced by their structural features, including the presence of substituents on the tetrahydroquinoline ring. These compounds can undergo various chemical reactions, such as alkylation, acylation, and more, leading to a wide range of derivatives with diverse chemical behaviors.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are significantly affected by their molecular structure. Detailed analysis of compounds like 3,3-Dimethyl-1-(3-methyl-1-phenylpyrazol-5-onylidene-4)-1,2,3,4-tetrahydroisoquinoline reveals how structural elements influence these properties (Sokol et al., 2002).
科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, including compounds similar to 1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline, have been extensively studied for various therapeutic applications. Initially recognized for their neurotoxicity, these compounds have evolved in scientific research to display a spectrum of pharmacological activities. A significant breakthrough was the FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas. This milestone underscored the potential of THIQ derivatives in anticancer drug discovery. Moreover, THIQ derivatives have been investigated for their effectiveness against infectious diseases such as malaria, tuberculosis, and HIV-infection, as well as for their potential in treating central nervous system disorders, cardiovascular issues, and metabolic disorders. The versatility of THIQ compounds in drug discovery highlights their promise as novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Neuroprotective, Antiaddictive, and Antidepressant Properties
The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), closely related to the chemical structure , demonstrates considerable potential in neuroprotection against various neurodegenerative diseases. Its mechanisms include MAO inhibition, free radical scavenging, and glutamatergic system antagonism. Beyond neuroprotection, 1MeTIQ has shown promise as an antidepressant and antiaddictive agent in animal models, further illustrating the therapeutic versatility of THIQ derivatives (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer Applications
THIQ derivatives are pivotal in the design and development of anticancer drugs. Their natural presence in various compounds, along with synthetic modifications, has led to the identification of potent analogs targeting cancer molecular pathways. The structural flexibility of THIQ, allowing for synthetic ease and modification, positions it as a critical scaffold in anticancer drug development. The anticancer potential of THIQ derivatives, demonstrated through various medicinal chemistry strategies, underscores their significance in addressing the complex challenges of cancer treatment (Faheem et al., 2021).
特性
IUPAC Name |
(4,5-dimethylthiophen-2-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-11-6-7-15-14(9-11)5-4-8-18(15)17(19)16-10-12(2)13(3)20-16/h6-7,9-10H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEWZXDTBYBMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261363 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4,5-dimethylthiophen-2-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4625374.png)
![N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625382.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4625393.png)
![3-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4625422.png)
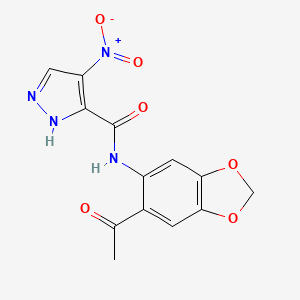
![3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B4625437.png)
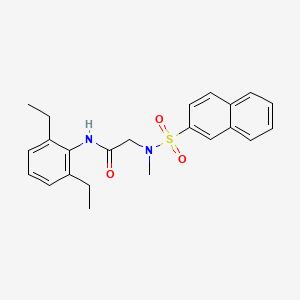
![7-(2-furyl)-2-(methylthio)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4625454.png)
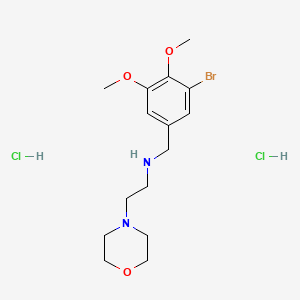
![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

